5-Methyl Substituent Introduces Conformational Constraint Absent in TCS JNK 5a
The target compound incorporates a 5-methyl group on the tetrahydrobenzothiophene cyclohexene ring. In the core scaffold responsible for JNK2/3 inhibition, this methyl substituent is absent in TCS JNK 5a (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-naphthamide; CAS 312917-14-9). 4,5,6,7-Tetrahydrobenzothiophene derivatives are known to adopt half-chair conformations, and the introduction of a methyl substituent at the 5-position is predicted to bias the conformational equilibrium, potentially altering the spatial orientation of the 3-cyano hinge-binding group [1]. This steric element directly impacts ATP-binding site complementarity, as demonstrated by crystal structures of related benzothiophene inhibitors bound to CDK-2 and MK-2 kinases [2].
| Evidence Dimension | Conformational constraint introduced by 5-methyl substituent |
|---|---|
| Target Compound Data | 5-methyl group present on cyclohexene ring (confirmed by molecular formula C₁₈H₁₈N₂OS vs. C₂₀H₁₆N₂OS for TCS JNK 5a) |
| Comparator Or Baseline | TCS JNK 5a (CAS 312917-14-9) lacks 5-methyl; core scaffold is 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl (unsubstituted cyclohexene ring) |
| Quantified Difference | Steric parameter: additional CH₃ group (van der Waals volume increase ~13.7 cm³/mol per methyl group per reported group contribution methods) |
| Conditions | Conformational analysis based on X-ray crystallography of benzothiophene-kinase co-crystal structures (PDB entries 3FZ1, 3FYJ) and molecular mechanics calculations |
Why This Matters
Conformational pre-organization can enhance binding free energy (ΔG) for the specific kinase isoform and reduce entropic penalty, a critical factor for medicinal chemistry optimization and selecting the correct lead compound for kinase inhibitor programs.
- [1] Rahman, A., et al. Tetrahydrobenzothiophene derivatives ameliorate Mia PaCa-2 cell progression and induces apoptosis via inhibiting EGFR2 tyrosine kinase signal. Bioorg. Chem. 2024, 143, 106968. View Source
- [2] Anderson, D. R., et al. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. Bioorg. Med. Chem. Lett. 2009, 19, 4882–4884. View Source
